Cas no 1219913-56-0 (1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone)

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound featuring a piperazine core functionalized with a cyclopropylsulfonyl group and an indole-derived ethanone moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. The cyclopropylsulfonyl group enhances metabolic stability, while the 1-methylindole moiety may contribute to selective binding interactions. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold for drug discovery efforts targeting CNS or oncology-related pathways. The compound's synthetic accessibility and modular design facilitate further derivatization for structure-activity relationship studies.
1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone structure
1219913-56-0 structure
商品名:1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
CAS番号:1219913-56-0
MF:C18H23N3O3S
メガワット:361.458523035049
CID:6265836
PubChem ID:49677258

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone 化学的及び物理的性質

名前と識別子

    • F5882-5199
    • 1219913-56-0
    • 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one
    • 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
    • VU0527521-1
    • 1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(1-methylindol-3-yl)ethanone
    • AKOS024526877
    • インチ: 1S/C18H23N3O3S/c1-19-13-14(16-4-2-3-5-17(16)19)12-18(22)20-8-10-21(11-9-20)25(23,24)15-6-7-15/h2-5,13,15H,6-12H2,1H3
    • InChIKey: JYCXNNKSQFHAPL-UHFFFAOYSA-N
    • ほほえんだ: S(C1CC1)(N1CCN(C(CC2=CN(C)C3C=CC=CC2=3)=O)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 361.14601278g/mol
  • どういたいしつりょう: 361.14601278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 606
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 71Ų

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5882-5199-3mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1219913-56-0 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F5882-5199-4mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1219913-56-0 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F5882-5199-5μmol
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1219913-56-0 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F5882-5199-2μmol
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1219913-56-0 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F5882-5199-2mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1219913-56-0 90%+
2mg
$59.0 2023-05-20
Life Chemicals
F5882-5199-1mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1219913-56-0 90%+
1mg
$54.0 2023-05-20
Life Chemicals
F5882-5199-5mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1219913-56-0 90%+
5mg
$69.0 2023-05-20

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone 関連文献

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanoneに関する追加情報

Introduction to 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (CAS No. 1219913-56-0)

The compound 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, identified by its CAS number 1219913-56-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both cyclopropylsulfonyl and piperazine moieties in its structure suggests a unique pharmacophoric profile, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of piperazine derivatives in the development of central nervous system (CNS) drugs, owing to their ability to modulate neurotransmitter activity. The incorporation of a methylated indole group in this compound further enhances its potential as a pharmacological agent. This structural motif is well-documented for its role in enhancing binding affinity to various biological targets, including serotonin receptors and other neurotransmitter receptors.

The cyclopropylsulfonyl moiety, while less commonly explored in drug design, has shown promise in modulating enzyme activity and receptor binding. Research indicates that this group can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets. The combination of these features makes 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone a compelling subject for further investigation.

In the context of modern drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic efficacy. The structural complexity of this compound provides a rich foundation for medicinal chemists to explore diverse pharmacological profiles. Its potential applications span across multiple therapeutic areas, including neurology, psychiatry, and anti-inflammatory treatments.

One particularly intriguing aspect of this molecule is its potential interaction with serotonergic systems. Serotonin receptors play a pivotal role in regulating mood, cognition, and pain perception. By targeting these receptors, compounds like 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone could offer novel therapeutic interventions for conditions such as depression, anxiety disorders, and chronic pain syndromes.

Moreover, the presence of a methylated indole group suggests potential interactions with other key biological pathways. Indole derivatives are well-known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The structural features of this compound may enable it to modulate these pathways effectively, providing a rationale for its exploration in therapeutic contexts.

Recent advances in computational chemistry have facilitated the rapid screening of novel compounds like 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone. Molecular docking studies have shown promising interactions with various protein targets, suggesting its potential as a lead compound for drug development. These computational insights have guided experimental efforts toward optimizing its pharmacological properties.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. The introduction of the cyclopropylsulfonyl group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the integration of the methylated indole moiety demands careful consideration to maintain structural integrity and pharmacological activity.

In conclusion, 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (CAS No. 1219913-56-0) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacological agents. Its unique combination of moieties—cyclopropylsulfonyl, piperazine, and methylated indole—positions it as a promising candidate for further exploration in drug discovery. As research continues to uncover new therapeutic applications, this compound is poised to make significant contributions to the field of medicinal chemistry.

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